molecular formula C9H8N2O B1521116 3-Acetyl-4-aminobenzonitrile CAS No. 56079-07-3

3-Acetyl-4-aminobenzonitrile

Cat. No.: B1521116
CAS No.: 56079-07-3
M. Wt: 160.17 g/mol
InChI Key: NWFYRBPLXDMNRN-UHFFFAOYSA-N
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Description

3-Acetyl-4-aminobenzonitrile (CAS 56079-07-3) is a fine organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol. It serves as a versatile chemical building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry . As a derivative of aminobenzonitrile, it features both an acetyl ketone and an amine functional group on an aromatic ring, making it a valuable precursor for the synthesis of more complex molecules such as quinoline and quinazolinone derivatives . These classes of N-heterocyclic compounds are of significant research interest due to their broad biological and pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties . Researchers utilize this compound in the development of potential therapeutic agents, leveraging its structure as a key intermediate. The product requires storage in a cool, dark place under an inert atmosphere, typically at 2-8°C . This product is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-4-aminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-4-7(5-10)2-3-9(8)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFYRBPLXDMNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56079-07-3
Record name 3-acetyl-4-aminobenzonitrile
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Synthetic Methodologies for 3 Acetyl 4 Aminobenzonitrile and Analogous Structures

Conventional and Established Synthetic Pathways

Traditional methods for the synthesis of acetylated aminobenzonitriles and their analogs rely on fundamental organic reactions that have been refined over decades. These include direct acylation of amino precursors, condensation reactions to build heterocyclic systems, and nucleophilic additions to the nitrile group.

Acylation Reactions on Aminobenzonitrile Precursors

N-acetylation is a foundational reaction in organic chemistry used to introduce an acetyl group onto an amine. This transformation is directly applicable to the synthesis of acetylated aminobenzonitriles. The most common approach involves the reaction of an aminobenzonitrile, such as 4-aminobenzonitrile (B131773), with an acetylating agent.

Standard acetylating agents like acetic anhydride (B1165640) or acetyl chloride are frequently employed, often in the presence of a base to neutralize the acidic byproduct. While effective, these reagents can be harsh and may require careful handling.

A key challenge in the synthesis of 3-Acetyl-4-aminobenzonitrile via acylation is achieving regioselectivity. Direct acylation of 4-aminobenzonitrile would yield N-acetyl-4-aminobenzonitrile. To obtain the desired C-acylated product, a Friedel-Crafts acylation of an appropriately protected aminobenzonitrile is a more plausible, though complex, route. The amino group is strongly activating and ortho-, para-directing, which would favor substitution at the 3-position relative to the cyano group. However, the amino group must first be protected to prevent N-acylation and to modulate its reactivity.

Alternative and milder methods have been developed, such as using acetonitrile (B52724) as both the solvent and acetylating agent, often catalyzed by alumina (B75360) under continuous-flow conditions. This method has been successfully applied to various aromatic amines, offering a safer and more sustainable approach.

Table 1: Comparison of Acetylation Conditions for Aromatic Amines

Starting Material Acetylating Agent Catalyst/Conditions Product Yield Reference
Aniline Acetonitrile Alumina, 200 °C, 50 bar, Continuous-flow Acetanilide 98%
4-Aminophenol Acetonitrile Alumina, 200 °C, 50 bar, Continuous-flow Paracetamol >99%
4-Chloroaniline Acetonitrile Alumina, 200 °C, 50 bar, Continuous-flow 4-Chloroacetanilide 97%

Friedländer-Type Condensation Approaches in Related Systems

The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). This reaction proceeds via an initial condensation followed by a cyclodehydration step, which can be catalyzed by either acids or bases.

While not a direct route to this compound itself, the Friedländer condensation is highly relevant for synthesizing analogous and more complex heterocyclic structures derived from it. For instance, this compound could serve as a precursor. The ortho-amino ketone moiety is the key reactive unit. It can react with various methylene-containing compounds to generate a wide array of substituted quinolines, which are important scaffolds in medicinal chemistry.

The reaction mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by imine formation, or the formation of a Schiff base followed by an intramolecular aldol condensation. The reaction is versatile and has been adapted using various catalysts, including Lewis acids, iodine, and sulfonic acids, to improve efficiency and yields.

Reaction Scheme: General Friedländer Synthesis

The general reaction scheme for the Friedländer synthesis, where a 2-aminoaryl ketone reacts with a methylene (B1212753) ketone to form a substituted quinoline.

Nucleophilic Addition Strategies for Related Derivatives

The nitrile group (C≡N) is electrophilic at the carbon atom and can undergo nucleophilic addition, a reaction analogous to the chemistry of carbonyl groups. This reactivity provides a pathway to convert the cyano group of benzonitrile (B105546) derivatives into other functional groups, such as ketones or imines.

A prominent example is the reaction with Grignard reagents (organomagnesium halides). The organometallic reagent adds across the carbon-nitrogen triple bond to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone. Applying this strategy to a protected form of 4-aminobenzonitrile, for example, by reacting it with methylmagnesium bromide (CH₃MgBr), would convert the nitrile group into an acetyl group after hydrolysis. This represents a potential, albeit indirect, route to synthesize acetylated aminobenzophenones.

The reaction conditions, such as solvent and temperature, can influence the yield. Using benzene (B151609) with an equivalent of ether can lead to higher yields compared to reactions conducted solely in ether. The mechanism involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbon of the nitrile, followed by coordination of the magnesium halide to the nitrogen atom.

Other nucleophiles can also add to nitriles, including alcohols (in the Pinner reaction) and other carbanions, expanding the synthetic utility of the nitrile group for creating diverse derivatives.

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. These include multicomponent reactions that increase molecular complexity in a single step and catalytic approaches that reduce waste and energy consumption.

Multicomponent Reaction Strategies for Nitrile-Containing Heterocycles

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot procedure to form a single product that incorporates substantial portions of all starting materials. MCRs are highly valued for their atom economy, efficiency, and ability to rapidly generate libraries of complex molecules, particularly heterocycles.

Nitrile-containing compounds, including benzonitrile derivatives, are excellent substrates for various MCRs. The nitrile group can participate in cyclization steps to form nitrogen-containing rings. For example, MCRs are commonly used for the synthesis of pyrimidines, pyridines, imidazoles, and other heterocyclic systems.

A common strategy involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a third component, such as barbituric acid or 1,3-dicarbonyl compounds. These reactions are often performed under green conditions, using catalysts like borax (B76245) or even catalyst-free systems with microwave heating, which aligns with the principles of sustainable chemistry. The sequencing of MCRs with subsequent cyclization reactions is a particularly effective strategy for creating diverse heterocyclic scaffolds.

Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis

Reaction Type Reactants Product Type Key Features Reference(s)
Pyranopyrimidine Synthesis Aryl aldehydes, Malononitrile (B47326), Barbituric acid Tetrahydro-2H-pyranopyrimidines One-pot, good yields (82-97%), green protocols available
Imidazole (B134444) Synthesis Aldehyde, Amine, TosMIC (van Leusen 3CR) Imidazoles Flexible method for diverse imidazole structures
Quinazolinone Synthesis Benzaldehydes, Dimedone, 1H-1,2,4-triazol-3-amine Quinazolinones Atom-economy, short reaction times, green conditions

Catalytic Approaches in this compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways to desired products with high efficiency, selectivity, and reduced environmental impact. For the synthesis of aminobenzonitriles and their derivatives, catalytic methods are employed in various key transformations.

One important application is in the synthesis of the aminobenzonitrile core itself. For instance, p-aminobenzonitrile can be synthesized via a catalytic process where a p-nitrobenzoic acid or p-nitrotoluene is reacted with ammonia (B1221849) and another gas (like air or an inert gas) over a catalyst in a fluidized bed reactor. This method allows for continuous production and reduces waste compared to traditional multi-step reductions of nitro groups followed by other transformations.

Furthermore, the introduction of the acetyl group can be achieved through catalytic Friedel-Crafts acylation. While traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acid catalysts like AlCl₃, modern approaches focus on developing recyclable, solid acid catalysts or more efficient Lewis acids that can be used in smaller quantities. These catalytic systems aim to minimize the waste associated with quenching and work-up procedures.

The development of novel catalytic systems continues to be an active area of research, with the goal of creating more direct, selective, and sustainable routes to complex molecules like this compound.

Microwave and Ultrasound-Assisted Synthesis Protocols

Modern synthetic chemistry has increasingly embraced energy-efficient and time-saving methodologies, with microwave irradiation and ultrasonication emerging as prominent techniques. These methods have shown considerable advantages over conventional heating in the synthesis of various organic compounds, including structures analogous to this compound.

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, increased product yields, and enhanced purity of the final products. For instance, the synthesis of amides from carboxylic acids and amines, a reaction type analogous to the formation of an acetylated amine, has been efficiently carried out under solvent-free microwave conditions using ceric ammonium (B1175870) nitrate (B79036) as a catalyst. nih.gov This method offers a green and rapid pathway, with reactions reaching completion in significantly shorter times compared to traditional heating methods. nih.gov Similarly, microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, demonstrating its broad applicability in accelerating organic reactions. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. Ultrasound has been effectively used in Friedel-Crafts acylation reactions, a key method for introducing an acetyl group onto an aromatic ring. The use of ferric sulphate as a catalyst under ultrasonic irradiation has been shown to facilitate the acylation of various aromatic compounds, offering good yields in shorter reaction times under mild conditions. Furthermore, ultrasound has been demonstrated to improve the efficiency of Strecker synthesis for α-aminonitriles and to promote condensation cyclization reactions, highlighting its versatility in synthesizing complex organic molecules. nih.govrsc.org

The application of these technologies to the synthesis of this compound and its analogs offers a promising avenue for more efficient and environmentally benign production. The significant reduction in reaction times and often improved yields make these methods highly attractive for both laboratory-scale synthesis and potential industrial applications.

Solvent-Free and Environmentally Conscious Methods

In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents. Solvent-free reactions, also known as neat or solid-state reactions, offer significant environmental benefits by reducing waste, lowering costs, and simplifying product purification.

The acylation of anilines, a direct synthetic route to compounds like this compound from 4-aminobenzonitrile, has been a focal point for the development of solvent-free methodologies. One such approach involves the microwave-assisted acylation of anilines with glacial acetic acid without the need for a catalyst. This method provides quantitative yields of the corresponding acetanilides in a short reaction time, with the only byproduct being water, making it an environmentally friendly alternative to traditional methods that use corrosive reagents like acetyl chloride or acetic anhydride. ymerdigital.comijarsct.co.in

Another environmentally conscious approach is the use of heterogeneous catalysts that can be easily recovered and reused. For example, magnesium chloride has been shown to be an effective catalyst for the acylation of aromatic amines with acetic anhydride under solvent-free conditions at room temperature. This method is advantageous due to the low cost, ease of handling, and small amount of catalyst required.

The principles of green chemistry also extend to the choice of reagents. Photoinduced acetylation of anilines under aqueous and catalyst-free conditions using diacetyl as both a photosensitizer and an acetylating agent represents an innovative and sustainable approach. nih.gov Utilizing water as the solvent and visible light as the energy source, this method offers a green pathway to aryl ketones and their derivatives. nih.gov Furthermore, enzymatic synthesis methods are being explored for the production of acetophenones, which could provide a highly selective and environmentally friendly alternative to traditional chemical synthesis. ucl.ac.uk

These solvent-free and environmentally conscious methods provide a clear pathway toward the sustainable synthesis of this compound and related compounds, minimizing environmental impact while maintaining high efficiency.

Exploration of Precursors and Key Intermediates in this compound Formation

Role of 4-Aminobenzonitrile as a Core Synthon

4-Aminobenzonitrile is a versatile and crucial starting material, or synthon, in the synthesis of a wide array of more complex molecules, including this compound. Its bifunctional nature, possessing both an amino group and a nitrile group on a benzene ring, allows for a variety of chemical transformations.

The amino group of 4-aminobenzonitrile can readily undergo acylation reactions. As demonstrated in various studies on the acylation of anilines, this amino group can be acetylated using reagents such as acetic anhydride or glacial acetic acid, often under microwave irradiation or with the aid of a catalyst, to introduce the acetyl group. ymerdigital.comijarsct.co.in This straightforward transformation is a key step in the synthesis of this compound.

Furthermore, 4-aminobenzonitrile serves as a precursor for the synthesis of other important intermediates. For instance, it can be reacted with hydroxylamine (B1172632) hydrochloride to prepare 4-aminophenyl-amidoxime. google.com This intermediate can then be used in the synthesis of various heterocyclic compounds. google.com The nitrile group of 4-aminobenzonitrile can also be a site for chemical modification. For example, benzonitriles can be converted to acetophenones through reaction with a Grignard reagent followed by hydrolysis. study.combrainly.in

The versatility of 4-aminobenzonitrile is further highlighted by its use in the synthesis of various patented compounds, where it serves as a foundational block for building more complex molecular architectures. google.com Its role as a core synthon is well-established, providing a reliable and accessible starting point for the synthesis of this compound and a diverse range of other functionalized benzonitrile derivatives.

Stereochemical Control in this compound Synthesis

The concept of stereochemical control is fundamental in the synthesis of chiral molecules, where the spatial arrangement of atoms is critical to the molecule's function. However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers or diastereomers. As such, the synthesis of this compound itself does not require stereochemical control.

Nevertheless, the principles of stereoselective synthesis become highly relevant when considering the synthesis of chiral analogs or derivatives of this compound. Should a chiral center be introduced into the molecule, for example, by modifying the acetyl group or by introducing a chiral substituent on the aromatic ring, controlling the stereochemistry of that center would be crucial.

Methodologies for achieving stereochemical control in the synthesis of analogous structures are well-documented. For instance, in the synthesis of cyclic quaternary α-amino acids, stereoselective methods such as the Strecker methodology are employed to control the configuration of the newly formed stereocenter. nih.gov This often involves the use of chiral auxiliaries or catalysts to direct the reaction towards the desired stereoisomer. nih.gov

Similarly, the stereoselective synthesis of Z-acrylonitrile derivatives has been achieved through Knoevenagel condensation, demonstrating that specific reaction conditions can favor the formation of one geometric isomer over another. rsc.org In the context of creating chiral centers, asymmetric synthesis techniques, such as enantioselective Michael additions catalyzed by chiral quaternary ammonium salts, have been successfully used to construct all-carbon quaternary stereocenters in high enantiomeric excess. researchgate.net

While not directly applicable to the synthesis of the achiral this compound, these examples of stereochemical control in the synthesis of analogous chiral compounds are instructive. They provide a framework for how one might approach the synthesis of chiral derivatives of this compound, should such compounds be of interest for their potential biological or material properties. The choice of chiral starting materials, reagents, and catalysts would be paramount in achieving the desired stereochemical outcome.

Reactivity and Transformational Chemistry of 3 Acetyl 4 Aminobenzonitrile

Chemical Transformations of the Acetyl Moiety

The acetyl group (-COCH₃) in 3-acetyl-4-aminobenzonitrile is a key site for various chemical modifications. The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic, allowing for reactions at both positions.

Condensation reactions are a common transformation of the acetyl group. For instance, it can react with various active methylene (B1212753) compounds, aldehydes, and ketones to form α,β-unsaturated ketones, also known as chalcones. These chalcones are important intermediates in the synthesis of heterocyclic systems like pyrimidines and thiazines.

The methyl group of the acetyl moiety can undergo reactions such as halogenation or can be functionalized to introduce other groups. For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can yield an enaminone, which is a versatile intermediate for synthesizing various heterocyclic compounds.

Below is a table summarizing representative transformations involving the acetyl group:

Reactant(s)ConditionsProduct TypeRef.
Aromatic aldehydesBase (e.g., NaOH, KOH)Chalcone (α,β-unsaturated ketone) ptfarm.pl
DMF-DMAHeatEnaminone mdpi.com
Hydrazine derivativesEthanol, refluxHydrazone/Pyrazole (B372694) researchgate.net
Active methylene compoundsBase catalystMichael adducts

This table is illustrative and not exhaustive of all possible reactions.

Reactivity of the Amino Group

The primary amino group (-NH₂) is a nucleophilic center and can participate in a wide array of reactions, including acylation, alkylation, diazotization, and condensation reactions.

Acylation of the amino group can be achieved using acyl chlorides or anhydrides to form the corresponding amides. This is often done to protect the amino group during subsequent reactions or to introduce specific functionalities. For example, treatment with acetic anhydride (B1165640) can yield the N-acetyl derivative.

The amino group can also be diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This highly reactive intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH) in place of the amino group.

Condensation with carbonyl compounds like aldehydes and ketones can lead to the formation of Schiff bases (imines). Furthermore, the amino group, in concert with the adjacent nitrile, is crucial for the construction of fused heterocyclic rings like quinazolines.

Reactant(s)ConditionsProduct TypeRef.
Acyl chloride / AnhydrideBase (e.g., Pyridine)N-acyl derivative (Amide) cabidigitallibrary.org
NaNO₂, HCl0-5 °CDiazonium salt ekb.eg
Aldehyde / KetoneAcid catalystSchiff base (Imine)
IsothiocyanatesPyridine, refluxThiourea derivative nih.gov

This table is illustrative and not exhaustive of all possible reactions.

Nitrile Group Functionalizations

The nitrile (-C≡N) group is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, a class of five-membered heterocyclic compounds. researchgate.net This reaction is often catalyzed by Lewis acids or proceeds under thermal conditions. The resulting tetrazole ring is considered a bioisostere for a carboxylic acid group in medicinal chemistry. The nitrile's triple bond allows it to react with various 1,3-dipoles, leading to the synthesis of diverse five-membered heterocycles. researchgate.net

The synthesis of quinazoline (B50416) derivatives from o-aminobenzonitriles is a well-established and important transformation. mdpi.comnih.govijarsct.co.in In the case of this compound, the amino and nitrile groups are positioned ortho to each other, facilitating intramolecular cyclization reactions. For example, reaction with N-benzyl cyanamides in the presence of an acid mediator can lead to the formation of 2-amino-4-iminoquinazolines. mdpi.com Another common approach involves condensation with orthoesters, which provides the additional carbon atom needed to close the pyrimidine (B1678525) ring of the quinazoline system. nih.gov These methods provide access to the quinazoline scaffold, which is a core structure in many biologically active compounds. mdpi.com

This compound serves as a precursor for constructing pyrimidine and pyrazole rings, which are fundamental heterocyclic systems in medicinal chemistry. chim.it The formation of a pyrazolo[1,5-a]pyrimidine (B1248293) system can be achieved through multi-step synthesis. nih.govresearchgate.net Typically, the aminobenzonitrile is first converted into a more complex intermediate, such as a 3-amino-1H-pyrazole-4-carbonitrile derivative. nih.govresearchgate.net This intermediate then undergoes cyclocondensation with β-dicarbonyl compounds or their equivalents. The reaction involves the nucleophilic amino group of the pyrazole attacking the electrophilic carbonyl centers of the second reactant, leading to the fused pyrimidine ring. nih.govnih.gov These reactions often proceed with high regioselectivity, especially under microwave-assisted conditions. nih.govresearchgate.net

The amino group of this compound can be used to build triazine-containing molecules. The synthesis of 1,3,5-triazine (B166579) derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govderpharmachemica.com The chlorine atoms on cyanuric chloride can be sequentially substituted by nucleophiles. The amino group of an aminobenzonitrile precursor can act as such a nucleophile, displacing one of the chlorine atoms. nih.govrasayanjournal.co.in By carefully controlling the reaction conditions (e.g., temperature), it is possible to achieve selective mono-, di-, or tri-substitution on the triazine ring, allowing for the introduction of various other functional groups. nih.gov This stepwise nucleophilic substitution is a powerful method for creating a library of diverse triazine derivatives. derpharmachemica.comnih.gov

Aromatic Ring Substitutions and Functionalization

The functionalization of the this compound scaffold predominantly occurs through reactions involving the existing amino and acetyl groups, leading to the formation of fused heterocyclic rings. Direct substitution on the aromatic C-H bonds is less commonly reported, but the regioselectivity of such potential reactions can be predicted by analyzing the electronic effects of the substituents.

The potent activating and ortho-, para-directing amino group at C-4 strongly influences the aromatic ring's nucleophilicity. Conversely, the acetyl group at C-3 and the cyano group at C-1 are electron-withdrawing and act as meta-directors. The directing effects of the amino and acetyl groups are synergistic, both favoring substitution at the C-5 position. The amino group directs to positions C-3 (which is already substituted) and C-5, while the acetyl group directs to C-5. Therefore, the C-5 position is the most electronically enriched and sterically accessible site for electrophilic attack. The C-2 and C-6 positions are significantly less favored due to the deactivating influence of the adjacent cyano group and being meta to the activating amino group.

While classic electrophilic aromatic substitution reactions like nitration or halogenation on this specific substrate are not extensively documented in readily available literature, its functionalization is well-established in the context of building polycyclic systems. The compound serves as a key building block where the acetyl and amino/cyano functionalities act as handles for annulation reactions.

One significant transformation involves the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent does not directly substitute the aromatic ring but reacts with the active methyl group of the acetyl moiety to form an enaminone. This intermediate is a versatile precursor for various heterocyclic systems. For example, subsequent reaction with active methylene nitriles can lead to the formation of substituted pyridines.

The primary route of functionalization reported for this compound is its use in multicomponent reactions to synthesize fused heterocycles of medicinal interest. These transformations, while not direct substitutions on the aromatic ring, represent the core of its known transformational chemistry.

Product ClassReagentsReaction TypeRef.
PyridothienopyrimidinesMalononitrile (B47326), Elemental Sulfur, etc.Multicomponent Cyclocondensation
Quinazoline DerivativesVarious (e.g., acyl chlorides, N-benzyl cyanamides)Cyclocondensation
1,8-Naphthyridine (B1210474) DerivativesActive Methylene Nitriles (after reaction with DMF-DMA)Condensation/Cyclization

This table is interactive and represents common transformations of this compound.

Mechanistic Investigations of this compound Reactions

Mechanistic studies for reactions involving this compound primarily focus on the pathways leading to the formation of fused heterocyclic structures, rather than the mechanism of substitution on the aromatic ring itself.

Formation of Enaminone and Subsequent Cyclization:

A key mechanistic pathway in the chemistry of this compound involves its reaction with DMF-DMA. The reaction is initiated by the attack of the active methyl group of the acetyl moiety on the electrophilic carbon of DMF-DMA. This proceeds through a condensation mechanism, eliminating methanol (B129727) to form a highly reactive enaminone intermediate, (E)-3-(3-(dimethylamino)acryloyl)-4-aminobenzonitrile.

This enaminone is a pivotal intermediate. Its conjugated system makes the β-carbon highly electrophilic, while the enamine nitrogen enhances the nucleophilicity of the α-carbon. This dual reactivity allows for subsequent cyclization reactions. For instance, when treated with an active methylene compound like malononitrile in the presence of a base, a cascade reaction can be initiated. The base abstracts a proton from malononitrile, generating a carbanion that attacks the electrophilic β-carbon of the enaminone. This is followed by an intramolecular cyclization where the amino group of the original benzonitrile (B105546) attacks one of the nitrile groups, leading to the formation of a substituted 1,8-naphthyridine ring system after elimination of dimethylamine (B145610) and subsequent tautomerization.

Quinazoline Synthesis:

The formation of quinazoline derivatives from 2-aminobenzonitrile (B23959) precursors is a well-established process. Although the substrate here is a 3-acetyl derivative, the general mechanism involving the 4-amino and 1-cyano groups is relevant. In a typical reaction, for instance with an acyl chloride, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form an N-acylated intermediate. Subsequently, in the presence of an acid or base catalyst, an intramolecular cyclization occurs. The nitrile nitrogen attacks the carbonyl carbon of the newly introduced acyl group. This cyclization step forms the pyrimidine ring fused to the benzene (B151609) ring. A final tautomerization step yields the stable aromatic quinazolinone core. The reaction conditions can be modulated to favor different pathways and final products.

These mechanistic pathways highlight how the inherent functionality of this compound is exploited to construct more complex molecular architectures, which constitutes the core of its documented reactivity.

Advanced Spectroscopic and Structural Characterization of 3 Acetyl 4 Aminobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of chemical shifts, coupling constants, and peak integrations provides unambiguous structural information.

¹H NMR and ¹³C NMR Spectroscopic Analysis

While a publicly available, peer-reviewed spectrum for 3-Acetyl-4-aminobenzonitrile is not readily found, its expected NMR data can be accurately predicted based on the known spectra of its constituent analogs, 4-aminobenzonitrile (B131773) and 2'-aminoacetophenone. rsc.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, amino, and acetyl protons. The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the acetyl group and meta to the nitrile (H-2) would appear as a singlet or a narrowly split doublet. The proton ortho to the nitrile (H-5) would likely be a doublet, and the proton meta to the nitrile and ortho to the amino group (H-6) would appear as a doublet of doublets. The amino (-NH₂) protons would typically present as a broad singlet, and the acetyl methyl (-CH₃) protons would appear as a sharp singlet further upfield.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct carbon signals. The nitrile carbon (-C≡N) and the carbonyl carbon (-C=O) would be found at the downfield end of the spectrum. Six signals would correspond to the aromatic carbons, with their chemical shifts influenced by the electronic effects of the three different substituents. The carbon atom attached to the electron-withdrawing nitrile group would be significantly deshielded. The carbon of the acetyl methyl group would appear as a distinct upfield signal. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃~2.5~26
-NH₂~6.0 (broad)-
Aromatic CH6.8 - 8.0110 - 155
Aromatic C-NH₂-~153
Aromatic C-CN-~105
Aromatic C-COCH₃-~130
-C≡N-~118
-C=O-~198

¹⁴N Nuclear Quadrupole Coupling Constants in Related Structures

The ¹⁴N nucleus (spin I=1) possesses an electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. This interaction, quantified by the nuclear quadrupole coupling constant (NQCC), provides sensitive information about the electronic environment and bonding at the nitrogen atom. scielo.org.mx For this compound, two distinct nitrogen environments exist: the sp-hybridized nitrile nitrogen and the sp²-hybridized amino nitrogen.

Studies on para-substituted benzonitriles using Nuclear Quadrupole Resonance (NQR) spectroscopy show that the NQCC of the nitrile nitrogen is sensitive to the electronic nature of the substituent on the ring. researchgate.net Electron-donating groups, like the amino group, and electron-withdrawing groups, like the acetyl group, will modulate the electron density at the nitrile nitrogen, influencing its NQCC. Similarly, the NQCC of the amino nitrogen will be affected by the ortho-acetyl and meta-nitrile groups. The measurement of these constants can provide detailed insight into the π-electron distribution and the nature of the chemical bonds involving the nitrogen atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. Data from related molecules such as 4-aminobenzonitrile and various acetophenones allow for reliable assignment of these bands. acs.orgnist.govnist.govresearchgate.net

N-H Stretching: The amino group should exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetyl methyl group will be observed just below 3000 cm⁻¹.

C≡N Stretching: A sharp, strong absorption for the nitrile group is expected in the 2220-2240 cm⁻¹ range.

C=O Stretching: A very strong, sharp peak corresponding to the carbonyl stretch of the acetyl group is anticipated around 1650-1680 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

N-H Bending: The scissoring motion of the amino group typically results in a band near 1600-1650 cm⁻¹, which may overlap with the aromatic ring vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile and the symmetric aromatic ring breathing modes are expected to give rise to strong and easily identifiable Raman signals.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Asymmetric N-H Stretch-NH₂~3450Medium
Symmetric N-H Stretch-NH₂~3350Medium
Aromatic C-H StretchAr-H3000 - 3100Medium-Weak
Aliphatic C-H Stretch-CH₃2900 - 3000Medium-Weak
Nitrile C≡N Stretch-C≡N2220 - 2240Strong, Sharp
Carbonyl C=O Stretch-C=O1650 - 1680Very Strong, Sharp
N-H Bend (Scissoring)-NH₂1600 - 1650Medium-Strong
Aromatic C=C StretchAr C=C1450 - 1600Medium-Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₉H₈N₂O), the monoisotopic mass is 160.06 Da. uni.lu

Upon electron ionization, the molecular ion (M⁺•) at m/z 160 would be formed. This ion is expected to undergo characteristic fragmentation based on the functional groups present. libretexts.orgchemguide.co.uklibretexts.org

Loss of a methyl radical (•CH₃): A primary fragmentation would be the cleavage of the methyl group from the acetyl moiety, resulting in a stable acylium ion at m/z 145 ([M-15]⁺). This is often a prominent peak for methyl ketones.

Loss of an acetyl radical (•COCH₃): Cleavage of the entire acetyl group is also possible, leading to a fragment at m/z 117 ([M-43]⁺).

Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting acylium ion at m/z 145 can subsequently lose a neutral molecule of carbon monoxide, yielding a fragment at m/z 117 ([M-15-28]⁺).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/z Value Proposed Fragment Ion Neutral Loss
160[C₉H₈N₂O]⁺• (Molecular Ion)-
145[M - CH₃]⁺•CH₃
117[M - COCH₃]⁺ or [M - CH₃ - CO]⁺•COCH₃ or •CH₃ + CO

X-ray Crystallography for Single Crystal Structure Determination

While the specific crystal structure of this compound has not been reported, its solid-state arrangement can be inferred from the known structures of highly analogous molecules like 4-aminobenzonitrile and 2-aminoacetophenone. researchgate.netgoettingen-research-online.deresearchgate.netsemanticscholar.org

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure, conformation, and electronic properties (like the dipole moment) of molecules in the gas phase. Although a rotational spectrum for this compound has not been published, studies on related molecules like benzonitrile (B105546) and other substituted nitriles provide a clear framework for what such an analysis would reveal. researchgate.netoup.comresearchgate.netnist.gov

A study of this compound would yield its three principal moments of inertia, from which the rotational constants (A, B, C) are derived. These constants are exquisitely sensitive to the mass distribution within the molecule, allowing for the determination of bond lengths and angles to very high precision. A key aspect would be the determination of the orientation of the acetyl and amino groups relative to the phenyl ring. For instance, it could resolve whether the acetyl group is coplanar with the ring and identify the preferred rotational conformers. Furthermore, the hyperfine structure arising from the nuclear quadrupole moments of the two ¹⁴N nuclei would provide gas-phase NQCC values, complementing solid-state NQR data.

Computational and Theoretical Investigations of 3 Acetyl 4 Aminobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Acetyl-4-aminobenzonitrile, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry and compute key electronic properties. analis.com.my These studies provide a detailed picture of the electron distribution and orbital energies.

Key electronic properties investigated through DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. analis.com.myijcce.ac.ir

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is critical for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the stability arising from electron transfers between filled and vacant orbitals. ijcce.ac.ir

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing insight into the partial positive or negative character of different atomic centers. analis.com.my For instance, analysis of the related compound 2-amino-4-chlorobenzonitrile (B1265954) revealed that nitrogen atoms could function as nucleophilic agents. analis.com.my

Table 1: Key Electronic Properties Investigated by DFT
PropertySignificanceTypical Information Gained
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and kinetic stability.A large gap implies high stability; a small gap implies high reactivity. ijcce.ac.ir
Molecular Electrostatic Potential (MEP)Predicts sites for electrophilic and nucleophilic attack.Color-coded map showing electron-rich (red) and electron-poor (blue) regions.
NBO AnalysisDetails charge delocalization and intramolecular interactions.Stabilization energies from hyperconjugative interactions. ijcce.ac.ir
Mulliken Atomic ChargesQuantifies the electronic charge on each atom.Identifies partial positive and negative centers in the molecule. analis.com.my

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying all stable conformers (energy minima) and the transition states that connect them on the potential energy surface (PES). nih.gov The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. chemrxiv.orgdtic.mil

For this compound, the primary degrees of freedom for conformational changes would involve the rotation around the single bonds connecting the acetyl and amino groups to the benzene (B151609) ring. Computational methods can map the PES by systematically changing these dihedral angles and calculating the energy at each point. This process reveals the most stable (lowest energy) conformation and the energy barriers required for interconversion between different conformers. nih.gov While exhaustive studies on this compound are not widely published, the methodologies applied to other flexible molecules serve as a blueprint for such an investigation. nih.gov

The interaction of this compound with light can be explored by studying its excited-state properties. Upon absorbing a photon, the molecule transitions from its ground electronic state to an excited state. The subsequent relaxation processes are critical for understanding its photophysical behavior, such as fluorescence.

Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excited states and simulating UV-Vis absorption spectra. ijcce.ac.ir Studies on related aminobenzonitrile derivatives show that upon excitation, they can undergo processes like intramolecular charge transfer (ICT). nih.govnih.gov This involves the transfer of electron density from an electron-donating part of the molecule (like the amino group) to an electron-accepting part (like the nitrile or acetyl group), leading to the formation of a highly polar excited state. nih.gov The dynamics of these processes, often occurring on a picosecond or femtosecond timescale, can be tracked using advanced spectroscopic techniques and computational modeling. nih.gov The solvent environment can significantly influence both the energy of the ICT state and the kinetics of its formation. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a relatively small and non-complex molecule like this compound, extensive MD simulations are less common than for large biomolecules like proteins or nucleic acids. nih.gov However, MD can be valuable for understanding its behavior in a condensed phase, such as in a solution. Simulations can provide insights into solute-solvent interactions, the stability of different conformers in solution, and transport properties like diffusion coefficients.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, researchers can identify the lowest energy path from reactants to products. researchgate.net This involves locating the transition state (the energy maximum along the reaction coordinate) and calculating the activation energy barrier.

For this compound, computational studies could explore various potential reactions, such as electrophilic aromatic substitution, oxidation of the amino group, or reactions involving the acetyl or nitrile functionalities. DFT calculations can determine the relative energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net

In Silico Prediction of Structure-Activity Relationships and Molecular Descriptors

In silico methods are used to predict the biological activity or physicochemical properties of a molecule based on its structure. This often involves calculating a set of numerical values known as molecular descriptors, which encode different aspects of the molecule's topology, geometry, and electronic structure. These descriptors can then be used to build a Quantitative Structure-Activity Relationship (QSAR) model. mdpi.com

For this compound, a variety of molecular descriptors can be calculated to predict its properties.

Table 2: Common Molecular Descriptors and Their Significance
Descriptor TypeExample DescriptorSignificance
Electronic Dipole MomentMeasures molecular polarity, influencing solubility and intermolecular interactions.
HOMO/LUMO EnergiesRelate to ionization potential, electron affinity, and chemical reactivity. nih.gov
Topological Molecular Connectivity IndexDescribes the degree of branching in the molecular structure.
Physicochemical LogP (Octanol-Water Partition Coefficient)Predicts hydrophobicity and membrane permeability.
Molar RefractivityRelates to molecular volume and polarizability.
Global Reactivity Hardness (η)Measures resistance to change in electron distribution. analis.com.my
Electronegativity (χ)Describes the ability of the molecule to attract electrons. analis.com.my

These descriptors can be used to build models that correlate a molecule's structure with a specific biological activity, such as enzyme inhibition or receptor binding, providing a rational basis for designing new compounds with improved properties. mdpi.comresearchgate.net

Advanced Research Applications of 3 Acetyl 4 Aminobenzonitrile

Medicinal and Pharmaceutical Chemistry Applications

In the realm of medicinal and pharmaceutical chemistry, 3-Acetyl-4-aminobenzonitrile is a key component in the synthesis and design of new therapeutic and diagnostic agents.

Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound is a crucial intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring an acetyl group, an amine group, and a nitrile group, provides multiple reactive sites for building more complex drug molecules. This allows for the efficient and controlled construction of the final API. The use of such intermediates is a common strategy in pharmaceutical manufacturing to streamline production and ensure the purity and quality of the final drug product. beilstein-journals.orgnih.gov

Scaffold for the Design of Novel Bioactive Heterocyclic Compounds

The structure of this compound makes it an excellent starting material, or scaffold, for the creation of novel heterocyclic compounds. taylorfrancis.comijnrd.org Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of great interest in medicinal chemistry due to their wide range of biological activities. mdpi.com By modifying the functional groups of this compound, researchers can synthesize a diverse library of new heterocyclic molecules. These new compounds can then be screened for potential therapeutic effects. utrgv.edu

Investigation into Potential Therapeutic Areas (e.g., anticancer, antimicrobial, anti-inflammatory)

Derivatives synthesized from this compound have shown promise in a variety of therapeutic areas, including cancer, infectious diseases, and inflammation.

Anticancer: Researchers have synthesized and evaluated numerous derivatives of this compound for their ability to inhibit the growth of cancer cells. nih.govfrontiersin.orgfrontiersin.org Studies have shown that certain compounds derived from this scaffold exhibit significant anti-proliferative activity against various human cancer cell lines. mdpi.com The specific modifications to the this compound structure can influence the potency and selectivity of the anticancer effects. nih.gov

Antimicrobial: The need for new antimicrobial agents is a pressing global health concern. Scientists are exploring derivatives of this compound as a source of novel antibiotics and antifungals. mdpi.comnih.gov These compounds have been tested against a range of bacteria and fungi, with some showing promising activity. ekb.egresearchgate.net

Anti-inflammatory: Inflammation is a key factor in many chronic diseases. Derivatives of this compound are being investigated for their potential to reduce inflammation. nih.govscirp.orgnih.govjapsonline.commdpi.com These compounds are often designed to target specific enzymes or signaling pathways involved in the inflammatory response.

Below is a table summarizing the therapeutic potential of some heterocyclic compounds derived from structures similar to this compound:

Therapeutic AreaCompound ClassResearch Findings
Anticancer Coumarin-containing compoundsDemonstrated activity against human tumor cell lines.
Quinolinone derivativesShow antimicrobial, anti-inflammatory, and anticancer activities. nih.gov
Lupeol-3-carbamate derivativesShowed anti-proliferative activity against human lung, liver, and breast cancer cell lines. mdpi.com
Antimicrobial 3-Acetyl coumarinFound to have fungicidal and bactericidal activities. ekb.eg
Amino and AcetamidoauronesShowed activity against Gram-positive and Gram-negative bacterial strains. mdpi.com
Anti-inflammatory N-acylhydrazone derivativesExhibited significant inhibition of leukocyte migration in animal models. nih.gov
Cinnamic acid derivativesShowed good radical scavenging and anti-inflammatory activity in vitro. japsonline.com

Role in Diagnostic Imaging Agent Development (e.g., PET Imaging Scaffolds)

Beyond therapeutics, this compound and its derivatives are also being explored for their potential use in the development of diagnostic imaging agents. nih.gov Specifically, they can serve as scaffolds for the creation of new radiotracers for Positron Emission Tomography (PET) imaging. researchgate.netnih.govosti.gov PET is a powerful non-invasive imaging technique that allows doctors to visualize and measure metabolic processes in the body. By incorporating a positron-emitting radionuclide into a molecule that targets a specific biological process, researchers can create a PET tracer that can be used to diagnose and monitor diseases. nih.gov

Materials Science and Engineering Applications

The utility of this compound extends beyond medicine into the field of materials science.

Integration into Functional Organic Materials

The chemical properties of this compound make it a suitable building block for the synthesis of functional organic materials. These materials have a wide range of potential applications, including in electronics, optics, and sensor technology. For example, polymers derived from related structures have been investigated for their electrical conductivity and other unique properties. nih.gov The ability to tailor the molecular structure of these materials by starting with versatile precursors like this compound is a key advantage in developing new technologies.

Applications in Electronic and Optical Materials

While direct applications of this compound in electronic and optical materials are not extensively documented in current literature, the broader class of aminobenzonitrile derivatives has shown potential in these fields. The unique electronic properties conferred by the electron-donating amino group and the electron-withdrawing nitrile group on the aromatic ring make these compounds interesting candidates for materials science research.

For instance, plasma-polymerized aminobenzonitrile (PPABN) has been successfully prepared and investigated for its third-order optical nonlinearity. cityu.edu.hk Studies using the femtosecond time-resolved optical Kerr effect (OKE) have demonstrated an ultrafast response for these materials, highlighting the potential of polymers derived from aminobenzonitrile structures in nonlinear optics. cityu.edu.hk The presence of extensively conjugated C=N bonds in these plasma-polymerized films is a key feature contributing to their optical properties. cityu.edu.hk

Furthermore, theoretical studies on various aminobenzonitriles, such as 4-N,N-dimethylaminobenzonitrile (DMABN), have explored their excited states and intramolecular charge-transfer (ICT) phenomena. acs.orgacs.org These fundamental investigations are crucial for designing molecules with specific electronic and photophysical properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The twisting of the amino group relative to the benzonitrile (B105546) moiety significantly influences the electronic transitions and energy levels of these molecules. acs.org

Table 1: Spectroscopic Data for Related Aminobenzonitrile Derivatives

Compound Excitation Energy (eV) Oscillator Strength State
4-N,N-dimethylaminobenzonitrile (DMABN) 4.35 0.07 S1
4-N,N-dimethylaminobenzonitrile (DMABN) 5.23 0.62 S2
6-cyanobenzoquinuclidine (CBQ) 4.49 0.05 S1
6-cyanobenzoquinuclidine (CBQ) 5.38 0.38 S2

Data from computational studies on excited states. acs.org

Exploration of Mechanochromic and Photochromic Properties in Related Structures

The investigation of mechanochromic and photochromic properties in materials is a rapidly growing field, with applications ranging from smart sensors to data storage. While this compound itself has not been the focus of such studies, related structures incorporating the aminobenzonitrile framework have exhibited promising photochromic behavior.

A notable example is the photochromic benzonitrile Schiff base, (E)-4-((2-hydroxy-4-methoxybenzylidene)amino)benzonitrile (HMBAB). nih.gov This compound undergoes a reversible tautomerism upon exposure to UV radiation, leading to significant changes in both its color and fluorescence. nih.gov The yellow-colored compound, which emits a green-yellow luminescence, transforms into an orange-red state with quenched luminescence after UV exposure. nih.gov This process is thermally reversible, demonstrating high fatigue resistance over multiple cycles. nih.gov Such dual-channel photochromism is valuable for developing reusable, low-cost sensors, for instance, for naked-eye dosimetry of UV radiation. nih.gov

The photochromic behavior of HMBAB is attributed to a reversible tautomerism, and its sensitivity allows for the detection of UV intensity as low as 67 μW/cm². nih.gov This highlights the potential of incorporating the benzonitrile moiety into larger molecular architectures to achieve stimuli-responsive materials.

Mechanochromism, a change in color in response to mechanical force, has been observed in various organic molecules. mdpi.com This property often arises from changes in molecular packing or conformation. rsc.org While there is no specific research on the mechanochromic properties of this compound, the presence of polar functional groups and a conjugated system suggests that its derivatives could potentially exhibit such properties if incorporated into appropriate polymer matrices or crystalline structures.

Table 2: Photochromic Properties of a Related Benzonitrile Schiff Base (HMBAB)

Property Before UV Exposure After UV Exposure
Color Yellow Orange-red
Luminescence Green-yellow Quenched
Recovery Thermal treatment -

Data for (E)-4-((2-hydroxy-4-methoxybenzylidene)amino)benzonitrile (HMBAB). nih.gov

Catalysis and Industrial Chemical Processes

The direct application of this compound as a catalyst in industrial processes has not been reported. However, the aminobenzonitrile structural motif is relevant in the context of catalytic synthesis. For example, p-aminobenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and materials. google.com Catalytic methods are employed for its production, such as the reaction of p-nitrobenzoic acid with ammonia (B1221849) in the presence of a catalyst in a fluidized bed reactor. google.com

Furthermore, aminonitriles, in general, are crucial intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocycles. The Strecker reaction, which involves the addition of cyanide to an imine, is a fundamental method for preparing α-aminonitriles. scispace.com Research in this area focuses on developing efficient and environmentally benign catalysts. Nano copper ferrite (B1171679) (CuFe2O4) has been reported as a reusable heterogeneous catalyst for the one-pot synthesis of α-aminonitrile derivatives from aldehydes, amines, and trimethylsilyl (B98337) cyanide under green conditions (water as a solvent at room temperature). scispace.com This demonstrates the ongoing efforts to utilize catalysis for the efficient production of aminonitrile compounds.

While this compound is not the catalyst itself, it can be seen as a potential building block that could be synthesized using such catalytic methods or could be a precursor for more complex molecules with potential catalytic activity.

Future Directions and Emerging Research Avenues for 3 Acetyl 4 Aminobenzonitrile

Development of Novel and Highly Efficient Synthetic Pathways

The advancement of organic synthesis is intrinsically linked to the development of methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. scispace.com Current synthetic routes to complex molecules often involve harsh reaction conditions, expensive reagents, or multiple steps that can be inefficient. nih.gov Future research into the synthesis of 3-Acetyl-4-aminobenzonitrile will likely focus on overcoming these limitations.

Key areas for development include:

Catalyst Innovation: The exploration of novel catalysts, such as metal-organic frameworks or functionalized nanoparticles, could lead to milder reaction conditions and improved selectivity, reducing the need for protecting groups and minimizing waste.

Process Intensification: The use of technologies like microwave-assisted synthesis can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. atiner.gr

Green Chemistry Principles: A significant future direction involves the integration of green chemistry principles, such as the use of renewable starting materials, safer solvent systems, and designing processes with high atom economy to create more sustainable synthetic pathways. scispace.comatiner.gr

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound
ParameterConventional Approach (Hypothetical)Future Green Approach (Projected)
CatalystHomogeneous acid/base catalystsHeterogeneous, recyclable nanocatalysts
SolventVolatile organic compounds (VOCs)Supercritical fluids, ionic liquids, or water
Energy SourceConventional heating (oil bath)Microwave irradiation or sonication
Atom EconomyModerateHigh
Waste GenerationSignificant byproduct formationMinimized waste streams

Uncovering Underexplored Reactivity and Transformation Profiles

The molecular architecture of this compound, featuring three distinct functional groups, presents a fertile ground for exploring novel chemical transformations. While the individual reactivity of amino, acetyl, and nitrile groups is well-documented, their interplay within this specific arrangement is an area ripe for investigation.

Future research could focus on:

Intramolecular Cyclizations: The proximity of the amino and acetyl groups could be exploited to synthesize novel heterocyclic systems, such as quinolines or quinazolinones, which are known to possess diverse biological activities. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound could provide rapid access to complex molecular scaffolds, which is highly desirable in medicinal chemistry and drug discovery. frontiersin.org

Nitrile Group Transformations: Exploring the diverse chemistry of the nitrile group beyond simple hydrolysis or reduction could lead to the synthesis of unique nitrogen-containing heterocycles or functional polymers.

Table 2: Potential Future Chemical Transformations for this compound
Functional Group(s) InvolvedPotential Reaction TypeResulting Molecular Scaffold
Amino and Acetyl GroupsCondensation/CyclizationFused Heterocycles (e.g., Quinolines)
Nitrile and Amino GroupsAddition/CyclizationPyrimidines, Imidazoles
Acetyl GroupAldol (B89426) Condensationα,β-Unsaturated Ketones
All Three GroupsMulti-component ReactionComplex Polycyclic Systems

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular properties and reactivity. researchgate.net The application of advanced computational methods to this compound can guide experimental work, saving time and resources.

Future computational studies could include:

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized molecular geometry, vibrational frequencies (FT-IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and photophysical behavior. researchgate.netanalis.com.myiaea.org

Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces of proposed reactions, helping to identify the most favorable reaction pathways and predict the structure of intermediates and transition states.

Virtual Screening: For applications in drug discovery, the structure of this compound can be used as a scaffold for in silico design and virtual screening of derivatives to predict their binding affinity to biological targets.

Table 3: Application of Computational Methods to this compound
Computational MethodPredicted Property/InsightPotential Application
Density Functional Theory (DFT)Molecular geometry, electronic structure, vibrational spectraGuiding synthesis, interpreting spectroscopic data
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excited state propertiesDesigning photoactive materials
Molecular Dynamics (MD) SimulationConformational analysis, intermolecular interactionsUnderstanding behavior in solution or solid state
Quantum Theory of Atoms in Molecules (QTAIM)Bonding analysis, charge distributionRationalizing chemical reactivity

Elucidation of Comprehensive Structure-Function Relationships for Broader Applications

A deep understanding of the relationship between a molecule's structure and its function is paramount for designing new materials and therapeutic agents. For this compound, systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are a critical future direction. nih.govnih.gov

Research in this area will involve:

Biological Screening: Testing these derivatives against various biological targets, such as enzymes (e.g., kinases, histone deacetylases) or receptors, could identify novel therapeutic leads. nih.gov

Materials Characterization: Evaluating the physical and chemical properties of new derivatives, such as their thermal stability, liquid crystalline behavior, or electronic conductivity, could uncover applications in materials science. tuiasi.ro

Table 4: Projected Structure-Function Relationship Studies
Structural ModificationTarget Property to InvestigatePotential Application Area
Varying the acyl group (R-C=O)Enzyme inhibition potency (SAR)Medicinal Chemistry (e.g., Anticancer)
N-alkylation/N-acylation of the amino groupSolubility, cell permeability (SAR)Drug Development
Conversion of nitrile to tetrazoleMetabolic stability, acidity (SAR)Pharmaceuticals
Attachment of long alkyl chainsMesophase formation (SPR)Materials Science (Liquid Crystals)

Synergistic Research Across Interdisciplinary Fields

The full potential of this compound will be realized through collaborative efforts that bridge traditional scientific disciplines. Its versatile structure makes it an attractive candidate for exploration in diverse fields beyond pure chemistry.

Emerging interdisciplinary avenues include:

Medicinal Chemistry and Chemical Biology: The compound serves as a valuable scaffold for the design of novel enzyme inhibitors or molecular probes to study biological processes. Its fragments could be incorporated into larger molecules targeting diseases like cancer or bacterial infections. nih.govmdpi.com

Materials Science and Engineering: By incorporating this molecule into polymer backbones or using it as a precursor for liquid crystals, researchers can develop new materials with tailored optical, electronic, or thermal properties. tuiasi.ro

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the polar nature of the acetyl and nitrile groups make it an interesting building block for designing self-assembling systems, such as gels, networks, or molecular cages.

This synergistic approach, combining the expertise of synthetic chemists, computational theorists, biologists, and materials scientists, will be essential for translating the fundamental chemical properties of this compound into practical, high-impact applications.

Q & A

How can the synthesis of 3-Acetyl-4-aminobenzonitrile be optimized for high purity and yield in academic research?

Basic Question
Methodological Answer:
Synthesis optimization involves selecting appropriate precursors (e.g., acetylated intermediates, nitrile-containing aromatic compounds) and reaction conditions. For analogs like 3-Acetyl-4-fluorobenzonitrile, multi-step protocols using Friedel-Crafts acylation followed by nitrile functionalization are common . Key parameters include:

  • Catalyst Choice : Lewis acids (e.g., AlCl₃) for acylation efficiency.
  • Temperature Control : Maintain ≤80°C to prevent side reactions like over-acylation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and HPLC (C18 columns, acetonitrile/water mobile phase) for isolating the nitrile product .
    Validate purity via ¹H/¹³C NMR (aromatic proton shifts at δ 7.5–8.5 ppm, acetyl carbonyl at δ ~200 ppm) and mass spectrometry (m/z ~162.16 for [M+H]⁺) .

What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Basic Question
Methodological Answer:

  • Spectroscopy :
    • FTIR : Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and acetyl (C=O stretch at ~1680 cm⁻¹) groups .
    • NMR : Detect substituent positions (e.g., acetyl at C3 vs. amino at C4 via NOESY correlations) .
  • X-ray Crystallography : Resolve steric effects of the acetyl-amino substitution pattern (analogous to 3-(4-Aminophenyl)benzonitrile derivatives ).
  • Cyclic Voltammetry : Assess electron-withdrawing effects of nitrile and acetyl groups on redox behavior .

How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Advanced Question
Methodological Answer:
Discrepancies often arise from assay conditions or structural variations. For example:

  • Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., kinase inhibitors for enzyme studies) .
  • Structural Analogues : Fluorine vs. amino substituents (e.g., 3-Acetyl-4-fluorobenzonitrile vs. This compound) may alter target binding due to electronic differences .
  • Data Validation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

What computational strategies are effective for predicting this compound’s interactions with biological targets?

Advanced Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs). Parameterize the nitrile’s dipole moment and acetyl’s hydrogen-bonding capacity .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .
  • QSAR Models : Train models on benzonitrile derivatives (e.g., 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile) to predict bioactivity .

How does the amino-acetyl substitution pattern influence the compound’s stability under physiological conditions?

Advanced Question
Methodological Answer:

  • Hydrolytic Stability : The acetyl group may undergo esterase-mediated hydrolysis. Test stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via LC-MS over 24 hours .
  • Photodegradation : Monitor UV-Vis absorbance (λmax ~270 nm) under light exposure (ICH Q1B guidelines) to assess nitro-to-amine photoreduction risks .
  • Salt Formation : Improve solubility/stability by synthesizing hydrochloride salts (e.g., as in 3-(3-Aminophenyl)benzonitrile, HCl ).

What strategies are recommended for designing SAR studies on this compound derivatives?

Advanced Question
Methodological Answer:

  • Substituent Scanning : Systematically replace the acetyl group with other electron-withdrawing groups (e.g., trifluoromethyl ) or modify the amino group (e.g., methyl, cyclopropyl ).
  • Bioisosteres : Replace nitrile with tetrazole (similar pKa but improved metabolic stability) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., nitrile’s π-stacking vs. acetyl’s hydrogen bonding) .

How can researchers address low solubility of this compound in aqueous buffers?

Basic Question
Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Protonate the amino group (pKa ~4.5) in acidic buffers (pH ≤3) to enhance solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (Dh ~100 nm, PDI <0.2) for in vivo delivery .

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Reactant of Route 1
3-Acetyl-4-aminobenzonitrile
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Reactant of Route 2
3-Acetyl-4-aminobenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.